molecular formula C13H9ClFN3 B1445641 7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1380310-97-3

7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B1445641
CAS No.: 1380310-97-3
M. Wt: 261.68 g/mol
InChI Key: MGBJKPXWPRCLBE-UHFFFAOYSA-N
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Description

7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that features a pyrrolopyrimidine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of therapeutic agents. The presence of fluorine and chlorine atoms in its structure can influence its biological activity and pharmacokinetic properties.

Biochemical Analysis

Biochemical Properties

7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This compound can inhibit the activity of certain protein kinases, thereby affecting various signaling pathways within the cell. Additionally, this compound has been found to bind to specific receptors on the cell surface, influencing cellular communication and response mechanisms .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can induce cell cycle arrest, leading to the inhibition of cell proliferation. It has been observed to cause apoptosis, or programmed cell death, in certain cancer cell lines, making it a potential candidate for anticancer therapies. Furthermore, this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, thereby influencing overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of specific enzymes, inhibiting their activity. For example, it can inhibit the activity of cyclin-dependent kinases, which are crucial for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis. Additionally, this compound can interfere with DNA replication and repair processes, further contributing to its antiproliferative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models. At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed. These findings suggest that careful dosage optimization is crucial for maximizing the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic transformations. The compound interacts with enzymes such as cytochrome P450, which play a key role in its biotransformation. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to different cellular compartments. It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. The interactions with transporters and binding proteins can influence the compound’s localization, bioavailability, and overall pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization of this compound is essential for its role in inhibiting DNA replication and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine typically involves the following steps:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrimidine derivatives and pyrrole derivatives.

    Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrrolopyrimidine core.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: Catalysts such as palladium or copper may be employed to facilitate the reactions.

    Control of Reaction Parameters: Temperature, pressure, and solvent choice are critical factors that need to be optimized.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or amines can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pyrrolopyrimidine derivative.

Scientific Research Applications

7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding.

    Chemical Biology: Employed in the design of chemical probes to study biological pathways.

    Pharmaceutical Industry: Potential use in the development of drugs for treating cancer and other diseases.

Comparison with Similar Compounds

Similar Compounds

    7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine: shares structural similarities with other pyrrolopyrimidine derivatives such as:

Uniqueness

The unique combination of fluorine and chlorine atoms in this compound can enhance its biological activity and selectivity compared to similar compounds. The presence of the fluorobenzyl group can improve its binding affinity to molecular targets, while the chlorine atom can influence its metabolic stability.

Properties

IUPAC Name

4-chloro-7-[(3-fluorophenyl)methyl]pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3/c14-12-11-4-5-18(13(11)17-8-16-12)7-9-2-1-3-10(15)6-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBJKPXWPRCLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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